alpha-1-C-Propyl-DNJ
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Overview
Description
Alpha-1-C-Propyl-DNJ is a derivative of deoxynojirimycin, an iminosugar known for its potent inhibitory effects on glycosidases. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-1-C-Propyl-DNJ typically involves the modification of deoxynojirimycin. One common method is the alkylation of deoxynojirimycin with propyl halides under basic conditions. This reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Certain strains of bacteria, such as Streptomyces and Bacillus species, have been genetically engineered to produce high yields of deoxynojirimycin, which can then be chemically modified to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-1-C-Propyl-DNJ undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the propyl group can be replaced with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Alpha-1-C-Propyl-DNJ has a wide range of scientific research applications:
Chemistry: Used as a glycosidase inhibitor in various biochemical assays.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders such as diabetes and lysosomal storage diseases.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research laboratories
Mechanism of Action
The primary mechanism of action of alpha-1-C-Propyl-DNJ involves the inhibition of glycosidases, enzymes responsible for breaking down complex carbohydrates. By inhibiting these enzymes, this compound can reduce the rate of carbohydrate digestion, leading to lower blood glucose levels. This mechanism is particularly beneficial in the management of diabetes .
Comparison with Similar Compounds
Similar Compounds
Deoxynojirimycin (DNJ): The parent compound of alpha-1-C-Propyl-DNJ, known for its glycosidase inhibitory activity.
Alpha-1-C-Heptyl-DNJ: Another derivative with a longer alkyl chain, which has shown higher selectivity and potency in inhibiting lysosomal acid alpha-glucosidase.
Uniqueness
This compound is unique due to its specific alkyl chain length, which provides a balance between potency and selectivity. This makes it a valuable compound for therapeutic applications where precise enzyme inhibition is required .
Properties
CAS No. |
193270-40-5 |
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Molecular Formula |
C9H19NO4 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-2-(hydroxymethyl)-6-propylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C9H19NO4/c1-2-3-5-7(12)9(14)8(13)6(4-11)10-5/h5-14H,2-4H2,1H3/t5-,6-,7+,8-,9-/m1/s1 |
InChI Key |
WUPMYSMCQJMDRE-SYHAXYEDSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O |
Canonical SMILES |
CCCC1C(C(C(C(N1)CO)O)O)O |
Origin of Product |
United States |
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